molecular formula C11H10N2O B13103066 5-Methoxy-2-phenylpyrimidine

5-Methoxy-2-phenylpyrimidine

Cat. No.: B13103066
M. Wt: 186.21 g/mol
InChI Key: BXJFYPBQCNVYBA-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminopyrimidine with an aromatic aldehyde in the presence of a methoxy group donor. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-phenylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5-position and phenyl group at the 2-position confer distinct reactivity and interaction profiles compared to other pyrimidine derivatives.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methoxy-2-phenylpyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

BXJFYPBQCNVYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

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